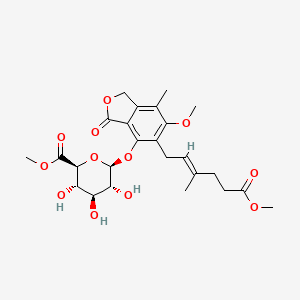
MPAG-bis methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MPAG-bis methyl ester is a chemical compound derived from mycophenolic acid. It is an esterified form of mycophenolic acid glucuronide, which is a metabolite of mycophenolic acid. Mycophenolic acid is a potent immunosuppressant used in organ transplantation to prevent rejection. The esterification of mycophenolic acid glucuronide to form this compound enhances its stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MPAG-bis methyl ester typically involves the esterification of mycophenolic acid glucuronide with methanol in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the compound. Commonly used catalysts include sulfuric acid and hydrochloric acid. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
MPAG-bis methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid glucuronide and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid or sulfuric acid at elevated temperatures. Basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Mycophenolic acid glucuronide and methanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
MPAG-bis methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in organ transplantation.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
作用机制
The mechanism of action of MPAG-bis methyl ester involves its conversion to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, this compound suppresses the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.
相似化合物的比较
MPAG-bis methyl ester can be compared with other esterified forms of mycophenolic acid, such as mycophenolate mofetil. While both compounds serve as prodrugs of mycophenolic acid, this compound offers enhanced stability and bioavailability. Other similar compounds include:
Mycophenolate mofetil: Another ester prodrug of mycophenolic acid with similar immunosuppressive properties.
Mycophenolic acid glucuronide: The glucuronidated metabolite of mycophenolic acid, which is less stable and less bioavailable compared to its esterified forms.
This compound stands out due to its improved pharmacokinetic properties, making it a valuable compound in both research and clinical settings.
属性
分子式 |
C25H32O12 |
|---|---|
分子量 |
524.5 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C25H32O12/c1-11(7-9-15(26)32-3)6-8-13-20(33-4)12(2)14-10-35-23(30)16(14)21(13)36-25-19(29)17(27)18(28)22(37-25)24(31)34-5/h6,17-19,22,25,27-29H,7-10H2,1-5H3/b11-6+/t17-,18-,19+,22-,25+/m0/s1 |
InChI 键 |
LMXFNHGLSAWZDI-TUPPYXDNSA-N |
手性 SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O |
规范 SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


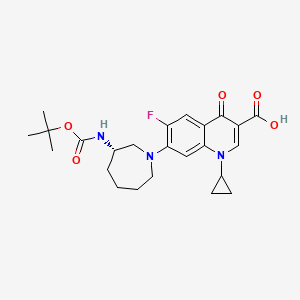
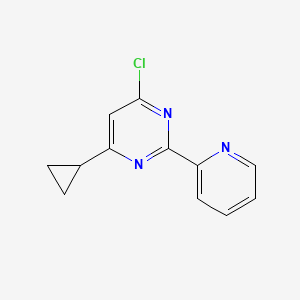
![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)
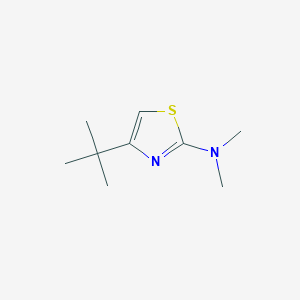
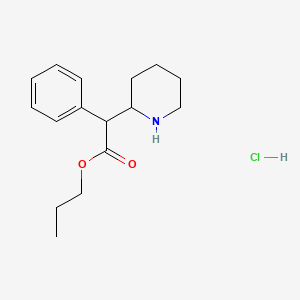
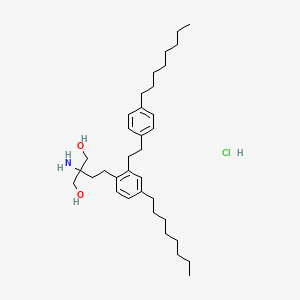
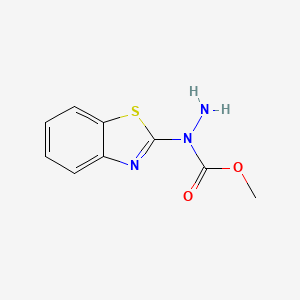
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
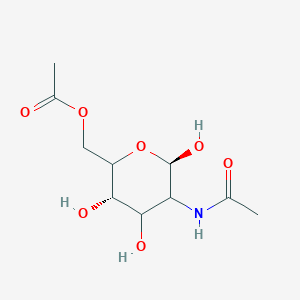

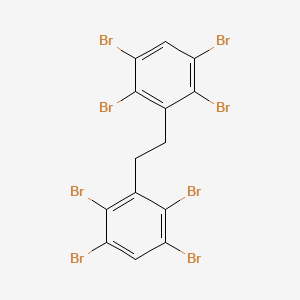
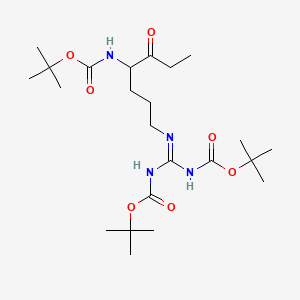
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

